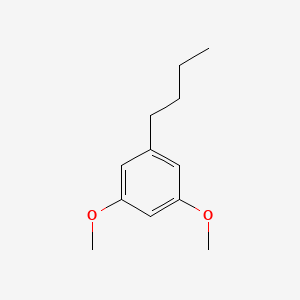
1-butyl-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3,5-dimethoxybenzene, also known as 5-butyl-1,3-dimethoxybenzene, is an organic compound with the molecular formula C12H18O2. This compound is a derivative of benzene, where two methoxy groups and a butyl group are substituted at the 1, 3, and 5 positions, respectively. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.
Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.
Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-butyl-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxybenzene: Lacks the butyl group, making it less hydrophobic.
1,3-Dimethoxy-4-butylbenzene: The butyl group is at a different position, affecting its reactivity and interactions.
1,4-Dimethoxy-2-butylbenzene: Different substitution pattern leading to different chemical properties.
Uniqueness: 1-butyl-3,5-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51768-57-1 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-butyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
JNAVXGYUAXCROD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















